methyl 1-(4-bromophenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
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Overview
Description
Methyl 1-(4-bromophenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a carboxylate ester group attached to a pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-bromophenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate typically involves the reaction of 4-bromoacetophenone with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate compound. This intermediate is then cyclized using ammonium acetate to yield the desired pyrrole derivative. The reaction conditions usually involve refluxing the reaction mixture in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-bromophenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 1-(4-bromophenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and microbial infections.
Biological Studies: It is used in studies investigating the biological activities of pyrrole derivatives, including their antiviral, anticancer, and antimicrobial properties.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 1-(4-bromophenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-chlorophenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
- Methyl 1-(4-fluorophenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
- Methyl 1-(4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
Uniqueness
Methyl 1-(4-bromophenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different halogen substituents. The bromine atom can enhance the compound’s ability to participate in substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 1-(4-bromophenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-8-11(13(17)18-2)7-12(16)15(8)10-5-3-9(14)4-6-10/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOAJTSFPPPXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=O)N1C2=CC=C(C=C2)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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